Product packaging for Lyngbyastatin 6(Cat. No.:)

Lyngbyastatin 6

Cat. No.: B1261175
M. Wt: 1173.2 g/mol
InChI Key: ORIYPXBBMZLHAY-AODXAMECSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Lyngbyastatin 6 is a cyclic depsipeptide natural product isolated from marine cyanobacteria of the genus Lyngbya . It belongs to a family of compounds structurally related to dolastatin 13 and is recognized for its potent and selective inhibition of serine proteases . Its core research value lies in its powerful activity against porcine pancreatic elastase, with studies demonstrating inhibition in the nanomolar range (IC50 values of 3-10 nM) . This makes it a highly valuable biochemical tool for studying the role of elastase in physiological and pathological processes, including inflammation and tissue remodeling. Researchers are also interested in the Lyngbyastatin family due to its broader biological activities. While this compound is characterized as a potent elastase inhibitor, closely related analogs, such as Lyngbyastatins 1 and 3, have demonstrated significant cytotoxic and antiproliferative activity against a range of human cancer cell lines by targeting the actin cytoskeleton . These compounds underscore the potential of marine cyanobacterial metabolites as templates for investigating novel mechanisms of action in cancer biology . The structure of this compound, which includes a 3-amino-2-methylpentanoic acid (MAP) unit and other unnatural amino acids, is encoded by a mixed polyketide synthase/non-ribosomal peptide synthetase (PKS/NRPS) biosynthetic gene cluster . This product is supplied for chemical biology and drug discovery research applications. It is intended for in vitro use only and is classified as For Research Use Only (RUO). It is not intended for diagnostic or therapeutic procedures, or for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C54H69N8NaO18S B1261175 Lyngbyastatin 6

Properties

Molecular Formula

C54H69N8NaO18S

Molecular Weight

1173.2 g/mol

IUPAC Name

sodium;[(2R)-3-[[(2S)-1-[[(2S)-1-[[(2S,5S,8S,11R,12S,15Z,18S,21R)-2-benzyl-15-ethylidene-5-[(4-hydroxyphenyl)methyl]-21-methoxy-4,11-dimethyl-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]amino]-4-(4-hydroxyphenyl)-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-hydroxy-3-oxopropyl] sulfate

InChI

InChI=1S/C54H70N8O18S.Na/c1-8-37-47(67)58-39-24-25-43(78-7)62(52(39)72)41(27-33-12-10-9-11-13-33)53(73)61(6)40(26-34-16-21-36(64)22-17-34)49(69)59-44(29(2)3)54(74)80-31(5)45(51(71)56-37)60-48(68)38(23-18-32-14-19-35(63)20-15-32)57-46(66)30(4)55-50(70)42(65)28-79-81(75,76)77;/h8-17,19-22,29-31,38-45,63-65H,18,23-28H2,1-7H3,(H,55,70)(H,56,71)(H,57,66)(H,58,67)(H,59,69)(H,60,68)(H,75,76,77);/q;+1/p-1/b37-8-;/t30-,31+,38-,39-,40-,41-,42+,43+,44-,45-;/m0./s1

InChI Key

ORIYPXBBMZLHAY-AODXAMECSA-M

Isomeric SMILES

C/C=C\1/C(=O)N[C@H]2CC[C@H](N(C2=O)[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)O[C@@H]([C@@H](C(=O)N1)NC(=O)[C@H](CCC3=CC=C(C=C3)O)NC(=O)[C@H](C)NC(=O)[C@@H](COS(=O)(=O)[O-])O)C)C(C)C)CC4=CC=C(C=C4)O)C)CC5=CC=CC=C5)OC.[Na+]

Canonical SMILES

CC=C1C(=O)NC2CCC(N(C2=O)C(C(=O)N(C(C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C(CCC3=CC=C(C=C3)O)NC(=O)C(C)NC(=O)C(COS(=O)(=O)[O-])O)C)C(C)C)CC4=CC=C(C=C4)O)C)CC5=CC=CC=C5)OC.[Na+]

Synonyms

lyngbyastatin 6

Origin of Product

United States

Isolation and Purification Methodologies of Lyngbyastatin 6

Considerations for Scalable Isolation Processes

A primary obstacle is the low yield of many secondary metabolites from their native producers. researchgate.net Natural product biosynthesis can be highly variable, influenced by environmental conditions, geographic location, and seasonal changes, which affects the consistency and quantity of Lyngbyastatin 6 in wild collections of Lyngbya. frontiersin.orgmdpi.com Relying on field collections is often unsustainable and cannot guarantee a stable supply for large-scale production. Therefore, a crucial step towards scalability is the large-scale cultivation of the source cyanobacterium, Lyngbya confervoides, in controlled environments like photobioreactors. europa.eufrontiersin.org This approach offers a more consistent and reliable source of biomass, although optimizing culture conditions to maximize the production of the desired metabolite remains a complex task. frontiersin.orgpnas.org

The isolation and purification processes themselves pose another set of hurdles. Laboratory-scale chromatographic methods, such as HPLC, are often not directly transferable to an industrial scale without significant process development. springernature.com The multi-step purification required for this compound, involving solvent partitioning and multiple chromatographic stages, can be time-consuming, solvent-intensive, and costly at a large scale. si.edumdpi.com Developing more streamlined and efficient purification protocols is essential. This could involve exploring alternative, more scalable separation technologies and optimizing each step to reduce solvent consumption and improve throughput.

Furthermore, the inherent complexity of natural extracts, which contain hundreds to thousands of different compounds, makes the isolation of a single target molecule challenging. nih.gov The presence of structurally similar analogues, such as other lyngbyastatins that are co-isolated with this compound, complicates the purification process and requires high-resolution separation techniques. mdpi.comresearchgate.net To address these challenges, future scalability may depend on advancements in biotechnology. The heterologous expression of the this compound biosynthetic gene cluster in a more easily cultured host organism could provide a more sustainable and high-yielding production platform, bypassing the difficulties of sourcing and extracting from the native cyanobacterium. mdpi.comnih.gov

Table 2: Key Considerations for Scalable Isolation of this compound

Consideration Challenge Potential Strategy Reference(s)
Source Sustainability Limited and variable supply from wild collections of Lyngbya. Large-scale cultivation of Lyngbya confervoides in controlled photobioreactors. frontiersin.orgeuropa.eufrontiersin.org
Process Efficiency Laboratory-scale purification methods are often costly and not easily scalable. Process development to optimize and streamline extraction and chromatography for industrial scale. springernature.commdpi.com
Yield and Purity Low natural abundance of this compound; complex mixtures with similar compounds. Optimization of culture conditions to enhance metabolite production; development of high-resolution separation techniques. mdpi.comresearchgate.netpnas.org

| Future Alternatives | Reliance on the native organism for production is a bottleneck. | Heterologous expression of the biosynthetic pathway in a suitable microbial host; synthetic biology approaches. | mdpi.comfrontiersin.orgnih.gov |

Structural Elucidation Strategies for Lyngbyastatin 6

Nuclear Magnetic Resonance (NMR) Spectroscopy for Planar Structure Determination

The planar structure of Lyngbyastatin 6 was primarily elucidated through a comprehensive suite of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) experiments. Analysis of the NMR data revealed that this compound is a close analogue of the known compound Lyngbyastatin 4, sharing the same core amino acid and hydroxy acid composition. researchgate.net

Key differences, however, were observed in the 3-amino-6-hydroxy-2-piperidone (Ahp) unit. The NMR spectra of this compound notably lacked the signal for the hydroxyl group at the C-6 position of the Ahp residue. Instead, a new signal corresponding to an O-methyl group was identified, characterized by a proton signal (δH) of 3.08 (singlet) and a carbon signal (δC) of 55.8. researchgate.net This indicated the replacement of the hydroxyl group with a methoxy (B1213986) group.

This substitution was further confirmed by shifts in the signals for the adjacent proton and carbon. The signal for the H-6 proton was shifted upfield by 0.46 ppm to δH 4.60, while the corresponding C-6 carbon signal was shifted downfield by 5.2 ppm to δC 83.0 compared to Lyngbyastatin 4. researchgate.net The sequence of the constituent units was pieced together using 2D NMR techniques such as COSY, TOCSY, HSQC, and HMBC, which establish proton-proton and proton-carbon correlations, allowing for the assembly of the final planar structure. researchgate.net

Selected NMR Spectroscopic Data for this compound (in DMSO-d₆)
UnitAtom No.δC (ppm)δH (ppm, mult., J in Hz)
Amp (O-methylated Ahp)2170.8-
351.74.47 (m)
683.04.60 (m)
OCH₃55.83.08 (s)
Htyr6/10129.66.94 (d, 7.2)
7/9114.76.61 (d, 8.1)
8-OH-9.15 (s)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) was crucial for determining the elemental composition and exact molecular weight of this compound. High-resolution electrospray ionization/atmospheric pressure chemical ionization mass spectrometry (HRESI/APCIMS) analysis yielded a sodium adduct ion [M + Na]⁺ at a mass-to-charge ratio (m/z) of 1195.4257. researchgate.net

This experimental value allowed for the deduction of the molecular formula C₅₄H₆₉N₈O₁₈SNa. researchgate.net The calculated mass from this formula aligns precisely with the measured mass, confirming the elemental composition and accounting for the additional carbon atom of the methyl group compared to its hydroxylated analogue, Lyngbyastatin 4. researchgate.net Tandem mass spectrometry (MS/MS) experiments on related lyngbyastatins have been used to confirm the sequence of the amino acid residues by analyzing the fragmentation patterns, where sequential losses of the constituent units are observed. nih.gov

Mass Spectrometry Data for this compound
TechniqueIonMeasured m/zDeduced Molecular Formula
HRESI/APCIMS[M + Na]⁺1195.4257C₅₄H₆₉N₈O₁₈SNa

Chiral Analysis for Absolute Stereochemistry Determination

The absolute stereochemistry of the constituent amino acids in this compound was established using a modified Marfey's analysis. researchgate.net This method involves the complete acid hydrolysis of the depsipeptide to break it down into its individual amino acid components. These amino acids are then derivatized with a chiral reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (also known as L-FDAA or Marfey's reagent). nih.govspringernature.com

This reaction creates diastereomeric derivatives for each amino acid. The L-amino acids from the hydrolysate react with L-FDAA to form L-L diastereomers, while any D-amino acids would form D-L diastereomers. These diastereomers possess different physical properties and can be separated and identified by reverse-phase high-performance liquid chromatography (HPLC). nih.govresearchgate.net By comparing the retention times of the derivatized amino acids from the this compound hydrolysate with those of authentic L- and D-amino acid standards derivatized in the same manner, the absolute configuration (L or D) of each residue in the natural product was unambiguously assigned. researchgate.net For this compound, this analysis confirmed the presence of L-configured amino acids. researchgate.net

While modified Marfey's analysis was the primary method reported for determining the stereochemistry of the standard amino acid units in this compound, chiral HPLC is another powerful technique often used in the structural elucidation of similar natural products. researchgate.net This method can be used to directly separate enantiomers from a hydrolysate without derivatization, using a chiral stationary phase (CSP) in the HPLC column. The differential interaction of each enantiomer with the CSP leads to different retention times, allowing for their identification and the determination of stereochemistry by comparison with authentic standards. For related compounds, this technique has been essential for assigning the configuration of unusual or non-proteinogenic residues. nih.gov

Integration of Spectroscopic and Degradation Data for Structural Assignment

The final, complete structure of this compound was determined by the careful integration of all the data obtained from the various analytical techniques. Mass spectrometry provided the precise molecular formula, establishing the elemental building blocks of the molecule. researchgate.net Extensive 1D and 2D NMR spectroscopy allowed for the assembly of the planar structure, revealing the sequence and connectivity of the amino acid and hydroxy acid residues and identifying the unique O-methylation of the Ahp unit. researchgate.net Finally, the modified Marfey's chemical degradation and subsequent HPLC analysis provided the crucial stereochemical information, assigning the absolute configuration to each chiral center within the molecule. researchgate.net This combination of evidence from different, complementary methods provided a high degree of confidence in the final structural assignment of this compound.

Biosynthetic Pathway Investigations of Lyngbyastatin 6

Identification and Characterization of Biosynthetic Gene Clusters (BGCs)

The biosynthesis of complex natural products like lyngbyastatin 6 is orchestrated by large, multi-enzyme complexes encoded by a dedicated biosynthetic gene cluster (BGC). nih.gov These clusters contain all the necessary genetic information for the synthesis of the peptide backbone, its modification, and regulation. For peptides containing both amino acid and polyketide units, these BGCs feature a combination of PKS and NRPS genes. frontiersin.org The assembly-line nature of these enzymatic systems generally follows a colinearity rule, where the sequence of modules and domains in the enzymes corresponds to the sequence of building blocks in the final product. acs.org

The structure of this compound contains a 3-amino-6-hydroxy-2-piperidone (Ahp) unit, a feature common to the cyanopeptolin family of peptides. researchgate.netnih.gov This moiety is derived from a polyketide pathway. Its biosynthesis is proposed to start with the assembly of short-chain carboxylic acid units, such as acetate (B1210297), by a Type I PKS module. mdpi.com

A typical PKS module responsible for chain elongation contains several key domains:

Ketosynthase (KS): Catalyzes the condensation reaction, linking the growing polyketide chain with the next extender unit.

Acyltransferase (AT): Selects the appropriate extender unit (e.g., malonyl-CoA or methylmalonyl-CoA) and loads it onto the ACP domain. biorxiv.org

Acyl Carrier Protein (ACP): Tethers the growing polyketide chain and the extender unit as thioesters, presenting them to the other catalytic domains. biorxiv.org

Additional modifying domains, such as a Ketoreductase (KR) , are essential for determining the final structure of the polyketide chain by reducing keto groups to hydroxyl groups. biorxiv.org The formation of the Ahp unit in this compound necessitates the action of such PKS modules to build the carbon backbone before subsequent amination and cyclization steps.

The peptide portion of this compound is assembled by Nonribosomal Peptide Synthetases (NRPSs). frontiersin.org These are large, modular enzymes where each module is responsible for the incorporation of a specific amino acid into the growing peptide chain. mdpi.com Based on the structure of this compound, the NRPS assembly line must contain modules for the activation and incorporation of L-Valine, L-Phenylalanine, L-Proline, N-methyl-L-tyrosine, and L-2-aminobutanoic acid (Abu).

Each NRPS elongation module is comprised of a set of core catalytic domains:

Adenylation (A) Domain: Selects a specific amino acid and activates it as an aminoacyl-adenylate at the expense of ATP. nih.gov

Thiolation (T) or Peptidyl Carrier Protein (PCP) Domain: Covalently tethers the activated amino acid via a phosphopantetheine arm. nih.gov

Condensation (C) Domain: Catalyzes the formation of the peptide bond between the amino acid on its own module and the growing peptide chain tethered to the preceding module. frontiersin.org

The sequence of these modules dictates the final sequence of the peptide.

This compound is a product of a hybrid PKS-NRPS system, where the polyketide and nonribosomal peptide assembly lines are integrated. nih.govmdpi.com In such systems, the BGC encodes both PKS and NRPS enzymes. nih.gov The biosynthesis proceeds in a stepwise fashion, with the intermediate from one module being passed to the next in a highly coordinated manner. The transition from a PKS module to an NRPS module (or vice versa) allows for the incorporation of both acetate-derived and amino-acid-derived building blocks into a single molecule. After the linear precursor is fully assembled on the multienzyme complex, a terminal Thioesterase (TE) domain typically catalyzes the release and cyclization of the molecule to yield the final depsipeptide product. biorxiv.org

Enzymatic Characterization of Biosynthetic Enzymes

The precise structure of this compound is determined not only by the sequence of PKS and NRPS modules but also by the specific enzymatic activities of their constituent domains and associated tailoring enzymes.

The Adenylation (A) domain acts as the primary "gatekeeper" in NRPS systems, ensuring the correct amino acid is incorporated at each step of peptide synthesis. biorxiv.org The specificity of each A-domain is determined by a "nonribosomal code," which refers to a key set of amino acid residues within the domain's active site that recognize and bind the specific substrate. biorxiv.org While A-domains are generally specific, some exhibit relaxed or broad substrate specificity, allowing them to activate and incorporate several structurally similar amino acids. mdpi.com This enzymatic flexibility is a common mechanism for generating chemical diversity in cyanobacteria and may explain why a single organism, Lyngbya confervoides, produces multiple related analogues like lyngbyastatins 4, 5, and 6. nih.govmdpi.com

The proposed NRPS modules for this compound would have A-domains with specificities as outlined in the table below.

Module Position (Proposed)Incorporated Amino AcidRequired A-Domain Specificity
1L-ValineVal
2L-PhenylalaninePhe
3L-ProlinePro
4N-methyl-L-tyrosineTyr
5L-2-aminobutanoic acidAbu

This table represents a proposed modular organization based on the structure of this compound. The exact order and enzymatic machinery require confirmation through gene cluster sequencing and characterization.

After the main backbone of this compound is assembled, further enzymatic modifications, known as tailoring reactions, are required to produce the final, biologically active compound. These reactions are catalyzed by tailoring enzymes that are often encoded within the same BGC.

Key tailoring reactions in this compound biosynthesis include:

N-methylation: The tyrosine residue in this compound is N-methylated. This modification is typically catalyzed by an N-methyltransferase (MT) domain, which is often embedded within the corresponding NRPS module. nih.gov The MT domain uses S-adenosyl-L-methionine (SAM) as a methyl group donor.

Oxidation/Hydroxylation: The formation of the hydroxyl group on the Ahp unit at position C-6 is an oxidative modification. This type of reaction is frequently catalyzed by oxygenases, such as cytochrome P450 monooxygenases or non-heme iron-dependent oxygenases, which are often found encoded in cyanobacterial BGCs. acs.orgresearchgate.net These enzymes use molecular oxygen to introduce hydroxyl groups at specific positions on the molecule.

Proposed Biosynthetic Routes for this compound and Related Analogues

The biosynthesis of lyngbyastatins, including this compound, is attributed to a hybrid pathway involving both non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) machinery. While the specific biosynthetic gene cluster (BGC) for this compound has not been fully characterized, detailed investigations into its close analogues, Lyngbyastatin 1 and 3, have provided a robust model for the assembly of this class of compounds.

Research on the marine cyanobacterium Okeania sp. VPG18-21 led to the identification of a putative 52-kb lyngbyastatin (lbn) BGC responsible for producing Lyngbyastatin 1 and 3. nih.govacs.orgnih.gov This gene cluster encodes six large enzymes, designated LbnA through LbnF, which orchestrate the synthesis of the depsipeptide core. nih.govacs.org The system is a prime example of a hybrid PKS-NRPS pathway, where modules from both enzyme families work in concert to build the complex molecular scaffold.

The enzymatic assembly line is composed of:

One PKS-NRPS Hybrid: LbnA

Four Non-Ribosomal Peptide Synthetases: LbnB, LbnC, LbnD, and LbnF

One Polyketide Synthase: LbnE

Bioinformatic analysis and biochemical studies of recombinant adenylation (A) domains from this cluster have supported the proposed functions and substrate specificities of these enzymes in incorporating the correct precursor units. nih.govacs.org

Table 1: Proposed Functions of Megaenzymes in Lyngbyastatin Biosynthesis

Enzyme Type Proposed Function
LbnA PKS-NRPS Hybrid Initiates the biosynthetic assembly.
LbnB NRPS Incorporates a specific amino acid residue.
LbnC NRPS Incorporates a specific amino acid residue.
LbnD NRPS Incorporates a specific amino acid residue.
LbnE PKS Responsible for the synthesis of a polyketide portion of the molecule.
LbnF NRPS Finalizes peptide assembly and likely facilitates cyclization.

The structural difference between Lyngbyastatin 1 and 3 lies in a single amino acid residue: Lyngbyastatin 1 contains a (2S,3R)-3-amino-2-methylpentanoic acid (MAP) unit, while Lyngbyastatin 3 has a (2S,3R)-3-amino-2-methylhexanoic acid (Amha) unit, which contains an additional methylene (B1212753) group. nih.govsi.edu This variation is likely due to the relaxed substrate specificity of the corresponding NRPS module.

Lyngbyastatins 4 through 10, which includes this compound, share a conserved macrocyclic core that features a 3-amino-6-hydroxy-2-piperidone (Ahp) moiety. researchgate.netnih.gov The biosynthesis of this conserved ring is likely managed by a similar PKS/NRPS assembly line. A unique feature of this compound is the presence of a rare sodium (R)-2-carboxy-2-hydroxyethyl sulfate (B86663) unit. researchgate.net The formation of this moiety would require dedicated tailoring enzymes, such as a sulfotransferase, encoded within the BGC to modify the precursor after its incorporation by the core PKS/NRPS machinery.

Genetic Potential for Diversifying Lyngbyastatin Scaffolds

The structural diversity observed among the lyngbyastatin analogues is a direct reflection of the genetic flexibility and evolutionary potential of their biosynthetic pathways. nih.gov Several key mechanisms contribute to the generation of new lyngbyastatin scaffolds.

One of the primary drivers of diversification is the relaxed or promiscuous substrate specificity of the biosynthetic enzymes. nih.gov The adenylation (A) domains of NRPS modules, which are responsible for selecting and activating specific amino acids, can often accept several structurally similar substrates. nih.gov This enzymatic flexibility allows for the incorporation of different amino acids into the peptide chain, leading to a variety of analogues produced from a single BGC. The production of both Lyngbyastatin 1 and 3, differing only by a single methylene group in one residue, is a clear example of this phenomenon. nih.govacs.org Similarly, PKS modules can sometimes utilize different extender units, further contributing to structural variation. nih.gov

The modular nature of PKS and NRPS gene clusters provides a template for rapid evolution and diversification. Genetic events such as gene duplication, deletion, and horizontal gene transfer can lead to the rearrangement of modules or the introduction of new ones. nih.gov This can result in the production of significantly altered scaffolds. The discovery of near-complete lyngbyastatin-like BGCs in the genomes of other marine cyanobacteria supports the hypothesis that these pathways can be transferred between species, facilitating their spread and modification. nih.govacs.orgnih.gov

Furthermore, slight genetic variations within a species or population can alter enzyme function, leading to new chemical entities. nih.gov The combinatorial nature of the biosynthesis, where different building blocks can be mixed and matched, allows for the creation of a large number of related compounds from a limited set of genes. mdpi.com This is evident in the family of Lyngbyastatins 4-10, which all possess a conserved cyclic core but feature diverse side chains attached to the threonine residue. researchgate.net

Table 2: Structural Diversification in Lyngbyastatin Analogues

Compound Key Structural Features / Moieties
Lyngbyastatin 1 Contains (2S,3R)-3-amino-2-methylpentanoic acid (MAP) and an Ibu unit. nih.govsi.edu
Lyngbyastatin 3 Homologue of Lyngbyastatin 1, contains (2S,3R)-3-amino-2-methylhexanoic acid (Amha). si.edu
Lyngbyastatin 4 Contains a 3-amino-6-hydroxy-2-piperidone (Ahp) residue and homotyrosine. researchgate.net
Lyngbyastatin 5 Analogue of Dolastatin 13, contains Ahp and (Z)-2-amino-2-butenoic acid (Abu). researchgate.net
This compound Contains Ahp and a rare sodium (R)-2-carboxy-2-hydroxyethyl sulfate unit. researchgate.netresearchgate.net
Lyngbyastatin 7 Contains Ahp and an Abu moiety within the macrocyclic core. nih.gov

This inherent genetic plasticity allows cyanobacteria to produce a rich arsenal (B13267) of secondary metabolites, enabling them to adapt to various ecological pressures and providing a fertile ground for the discovery of novel, bioactive compounds. mdpi.com

Total Synthesis and Synthetic Methodologies of Lyngbyastatin 6

Retrosynthetic Analysis Strategies

The retrosynthetic strategy for lyngbyastatin 6 begins with a primary disconnection at the amide bond linking the macrocyclic core to the pendant side chain. This yields two major fragments: the complex macrocycle and the linear Hty-Ala-Na-SuGa side chain. This late-stage coupling of two advanced intermediates is the hallmark of a convergent synthesis. nih.gov

The macrocyclic core is further deconstructed. The macrocycle is opened via a strategic disconnection at the amide bond between the 3-amino-6-hydroxy-2-piperidone (Ahp) precursor and the (Z)-2-amino-2-butenoic acid (Abu) unit, revealing a linear depsipeptide precursor. nih.gov This linear chain is then broken down into four key building blocks, designed for efficient and stereocontrolled synthesis. This multi-fragment approach mitigates the risks associated with building a large, complex molecule in a purely stepwise fashion. nih.govacs.org

Synthesis of Key Building Blocks and Precursors

The success of a convergent synthesis relies on the efficient preparation of its constituent parts. For this compound, this involves the synthesis of the four building blocks for the macrocycle and the separate synthesis of the unique sulfated side chain. The synthesis of the macrocycle fragments has been well-established through the total synthesis of lyngbyastatin 7. nih.gov

The unique side chain of this compound, Hty-Ala-Na-SuGa, requires a dedicated synthetic sequence. The Hty-Ala dipeptide can be formed using standard peptide coupling methods. The most complex moiety is the sodium (R)-2-carboxy-2-hydroxyethyl sulfate (B86663) (Na-SuGa). researchgate.net Its synthesis would involve preparing a protected version of (R)-2-hydroxy-3-sulfoxypropanoic acid. The chemical synthesis of O-sulfated hydroxy acids is challenging due to the acid-lability of the sulfate ester linkage. thieme-connect.denih.gov An effective method involves the sulfation of a protected hydroxy acid using a sulfur trioxide-N,N-dimethylformamide (SO₃·DMF) complex, followed by purification as a stable salt, such as a tetrabutylammonium (B224687) salt, to improve solubility and stability during subsequent coupling steps. thieme-connect.de This protected and activated sulfated unit would then be coupled to the dipeptide to complete the side chain precursor.

Building Block Description Synthetic Purpose
Macrocycle Fragment 1Contains Valine and ThreonineForms the upper portion of the macrocycle, including the ester linkage.
Macrocycle Fragment 2Contains N-Me-TyrosineA key turn-inducing element that helps pre-organize the linear precursor for cyclization.
Macrocycle Fragment 3Contains PhenylalanineA core structural component of the macrocycle.
Macrocycle Fragment 4Ahp-Abu PrecursorContains the key pharmacophoric elements for protease inhibition.
Side Chain PrecursorHty-Ala-SuGaThe unique sulfated tripeptide unit specific to this compound.

Macrocyclization Approaches in Depsipeptide Synthesis

The formation of the large ring structure, or macrocyclization, is one of the most critical and challenging steps in the synthesis of cyclic depsipeptides. thieme-connect.de The two primary strategies are macrolactonization (forming an ester bond) and macrolactamization (forming an amide bond). Macrolactamization is often preferred as the nitrogen of an amine is generally more nucleophilic than the oxygen of a hydroxyl group, leading to more efficient ring closure. nih.gov

In the synthesis of the lyngbyastatin core, macrolactamization is the chosen method. The cyclization is performed on the linear precursor under high-dilution conditions to favor the intramolecular reaction over intermolecular polymerization. The specific site of cyclization, between the N-terminus of the Ahp-precursor and the C-terminus of the Abu unit, was carefully selected. This junction avoids coupling sterically hindered amino acids, and the presence of the turn-inducing N-Me-Tyr residue in the middle of the linear chain helps to pre-organize the molecule into a conformation favorable for ring closure, thus increasing the efficiency of the macrocyclization step. nih.gov

Convergent and Stepwise Synthetic Strategies

The lyngbyastatin synthesis pathway involves the parallel construction of the linear tetrapeptide-depsipeptide precursor to the macrocycle and the separate construction of the side chain. nih.gov These two major components are then joined in a late-stage coupling reaction. This convergent strategy not only maximizes the production of the final product but also provides the flexibility to create different analogues by simply substituting one side chain for another, a concept central to medicinal chemistry exploration. nih.govacs.org

Scalable Synthesis Development for Preclinical Research

For a natural product to be developed as a potential therapeutic agent, a scalable synthesis is required to produce the quantities of material necessary for extensive preclinical evaluation. google.com While initially a research-scale endeavor, the synthesis of the lyngbyastatin 7 macrocyclic core was successfully optimized for large-scale production. nih.gov

Key optimizations included improving the yields of previously low-yielding steps and simplifying purification procedures. For instance, time-consuming column chromatography for certain acidic intermediates was replaced with a more scalable solvent-partitioning method. nih.gov These improvements enabled the synthesis of the macrocyclic core on a gram scale. nih.gov This demonstrates that the common macrocyclic precursor for this compound can be produced in sufficient quantities to support further research and development, overcoming the supply limitations often encountered with natural products. nih.gov

Facilitating Analogue Synthesis via Modular Design

The convergent synthetic strategy is inherently modular, making it an ideal platform for generating a library of analogues for structure-activity relationship (SAR) studies. nih.gov The ability to "mix and match" different components allows chemists to systematically probe the function of each part of the molecule.

The synthesis established for lyngbyastatin 7 serves as a proof-of-concept for this modular design. nih.gov The common macrocyclic core acts as a central scaffold. By synthesizing this core in bulk, various side chains can be attached in the final steps to generate a focused library of new compounds. nih.gov The synthesis of this compound would be a direct application of this principle: the pre-synthesized Hty-Ala-Na-SuGa side chain would be coupled to the common macrocyclic intermediate to afford the final natural product. This modular approach is a powerful tool for fine-tuning biological activity and improving the physicochemical properties of a lead compound. rsc.orgnih.gov

Structure Activity Relationship Sar Studies of Lyngbyastatin 6 and Analogues

Design and Synthesis of Lyngbyastatin 6 Analogues

The development of this compound analogues is a critical step in understanding its mechanism of action and optimizing its therapeutic potential. This process involves meticulous planning and execution of synthetic strategies to produce a variety of structurally related compounds.

Systematic Structural Modifications

Systematic structural modifications are a cornerstone of SAR studies. For this compound and its closely related analogue, Lyngbyastatin 7, this has involved a convergent total synthesis approach. This strategy not only provides a reliable supply of the natural product for further investigation but also opens avenues for creating analogues with improved properties. nih.govacs.org The synthesis is designed to be flexible, allowing for the introduction of diverse chemical functionalities at specific positions within the molecule. This adaptability is crucial for exploring how different structural features influence biological activity. nih.gov

Focused Library Generation

To efficiently explore the SAR of this compound, focused libraries of analogues are generated. figshare.com This involves the synthesis of a collection of compounds where specific parts of the molecule, such as the pendant side chains, are systematically varied. nih.gov This approach allows researchers to rapidly assess the impact of these changes on biological activity. The synthesis of these libraries often employs solid-phase peptide synthesis and other modern synthetic techniques to streamline the process. The insights gained from these libraries are instrumental in defining the minimal structural requirements for activity and in guiding the design of more potent and selective inhibitors. nih.govnih.gov

Role of Pendant Side Chains in Activity and Selectivity

The pendant side chain of this compound plays a crucial role in its interaction with target enzymes, influencing both potency and selectivity. mdpi.com Research on Lyngbyastatin 7 has demonstrated that the side chain is essential for elastase inhibitory activity. nih.govnih.gov Shortening the side chain to a simple acetyl group resulted in a more than 300-fold decrease in activity, highlighting the importance of the side chain's length and composition. nih.gov The presence of hydrophobic residues in the pendant chain is thought to facilitate favorable electrostatic interactions and hydrogen bonding with the enzyme. mdpi.com The specific amino acids within the side chain can also dictate selectivity for different proteases. For example, the presence of an arginine residue in the cyclic core of a related compound, pompanopeptin A, confers selectivity for trypsin. mdpi.commdpi.com

Molecular Mechanism of Action of Lyngbyastatin 6

Binding Site Characterization and Interaction Profiling

Crystallographic Studies of Enzyme-Inhibitor Complexes

Direct crystallographic data for a Lyngbyastatin 6-enzyme complex is not currently available in the reviewed literature. However, its binding mode has been computationally modeled based on the crystal structures of closely related cyanobacterial elastase inhibitors, such as scyptolin A and FR901277, in complex with porcine pancreatic elastase (PPE), which serves as a model for human neutrophil elastase (HNE). nih.govfrontiersin.org

The crystal structure of scyptolin A bound to PPE, resolved at 2.8 Å, demonstrates that the inhibitor's rigid ring structure occupies the prominent subsites S1 through S4 of the elastase. nih.govmdpi.com This occupation of the active site physically obstructs the enzyme, preventing a hydrolytic attack on its substrate. nih.govmdpi.com Similarly, X-ray crystal structure analysis of the complex between PPE and FR901277, another macrocyclic inhibitor, shows that the inhibitor's lipophilic side chains bind to the hydrophobic pockets of the elastase. nih.govnih.gov The binding of these analogues suggests that this compound likely employs a similar mechanism, using its distinct structural moieties to fit snugly into the extended active site pocket of the elastase, thereby blocking its catalytic function. researchgate.net

Cellular Effects and Pathways Modulation

The potent inhibition of elastase by this compound precipitates several downstream cellular effects, influencing pathways that govern cell cycle, programmed cell death, and tissue homeostasis.

Cell Cycle Arrest Investigations

While various compounds derived from marine cyanobacteria are known to induce cytotoxicity through mechanisms that include cell cycle arrest, specific investigations into the direct effects of this compound on cell cycle progression are not extensively detailed in the current body of scientific literature. mdpi.comnih.govresearchgate.net Some cyanobacterial metabolites, such as hectochlorin (B1195744) and dolastatin 15, have been shown to induce cell cycle arrest, often in the G2/M phase. researchgate.net Other compounds have been noted to cause arrest in the G1 phase. researchgate.net However, a direct causal link and detailed mechanistic study of this compound's specific impact on cell cycle checkpoints remains an area for future research.

Apoptosis Induction Mechanisms

A significant consequence of elastase activity is the induction of apoptosis, or programmed cell death. Leukocyte elastase has been shown to induce apoptosis in epithelial cells through pathways involving alterations in mitochondrial permeability, the release of cytochrome c, and the subsequent cleavage and activation of caspases-9 and -3. nih.govphysiology.org Studies have demonstrated that elastase can trigger this response via a pathway dependent on proteinase-activated receptor-1 (PAR-1), NF-κB, and the tumor suppressor protein p53. nih.gov

Given that this compound is a potent elastase inhibitor, it is hypothesized to modulate apoptosis by preventing the pro-apoptotic activity of elastase. tandfonline.com By blocking the enzyme, this compound can inhibit the downstream signaling cascade that leads to cell death. nih.govtandfonline.com For instance, the synthetic elastase inhibitor sivelestat (B1662846) was found to inhibit pulmonary fibrosis by blocking mitochondria-mediated apoptotic pathways in lung cells treated with elastase. nih.govtandfonline.com Furthermore, extracts from Lyngbya majuscula, a source of lyngbyastatins, have been observed to induce DNA fragmentation and apoptosis in A549 lung cancer cells, supporting the pro-apoptotic potential of compounds from this genus. phcogj.com The induction of apoptosis by elastase inhibitors can also be caspase-dependent in certain cancer cell lines. aacrjournals.org

Impact on Cellular Homeostasis

Elastase plays a critical role in the turnover and degradation of extracellular matrix (ECM) components, such as elastin. tandfonline.com Uncontrolled activity of this enzyme can lead to the breakdown of connective tissues, disrupting tissue integrity and contributing to the loss of dermal homeostasis, which manifests as skin aging and wrinkling. nih.govtandfonline.com

By potently inhibiting elastase, this compound helps to preserve the structural integrity of the ECM. tandfonline.com This action is crucial for maintaining cellular and tissue homeostasis, particularly in the skin, by preventing the degradation of vital matrix proteins. tandfonline.com The inhibition of elastase is therefore a key strategy for conserving the dermal matrix structure and preventing tissue damage associated with chronic inflammation and aging. tandfonline.com

Data Tables

Inhibitory Activity of Lyngbyastatins Against Proteases

Compound Target Enzyme IC50 Value Reference(s)
This compound Porcine Pancreatic Elastase 3.3 nM tandfonline.com
This compound Chymotrypsin 2.5 µM mdpi.comnih.gov
Lyngbyastatin 4 Porcine Pancreatic Elastase 30 nM researchgate.net
Lyngbyastatin 5 Porcine Pancreatic Elastase 3.2 nM tandfonline.com
Lyngbyastatin 7 Porcine Pancreatic Elastase 2.3 nM -
Lyngbyastatin 8 Porcine Pancreatic Elastase 123 nM nih.gov
Lyngbyastatin 9 Porcine Pancreatic Elastase 210 nM researchgate.net
Lyngbyastatin 10 Porcine Pancreatic Elastase 120 nM nih.gov

Preclinical Biological Activity of Lyngbyastatin 6

Antiproliferative Activities in In Vitro Cellular Models

The potential of Lyngbyastatin 6 as an anticancer agent has been evaluated through its activity in various cancer cell line models.

This compound has demonstrated cytotoxic activity against specific human cancer cell lines. In vitro studies have shown that it inhibits the proliferation of U2OS human osteosarcoma cells with a half-maximal inhibitory concentration (IC₅₀) of 2.0 µM. nih.govmdpi.comnih.gov Furthermore, it displayed inhibitory activity against HCT-116 human colon cancer cells with an IC₅₀ value of 2.5 µM. nih.govmdpi.comnih.gov

Cell LineCancer TypeIC₅₀ (µM)Reference
U2OSOsteosarcoma2.0 nih.gov, nih.gov
HCT-116Colon Carcinoma2.5 nih.gov, nih.gov
Data sourced from in vitro cytotoxicity assays.

The inhibitory action of this compound shows a degree of selectivity. While it is cytotoxic to U2OS and HCT-116 cell lines, it was reported to have no inhibitory effect on another unspecified cancer cell line at concentrations up to 30 µM, suggesting it does not act as a broad-spectrum cytotoxic agent. nih.govnih.gov

The most pronounced selectivity of this compound, however, is not at the cellular level but at the molecular target level. It is a potent and selective inhibitor of the serine protease elastase. researchgate.netresearchgate.net This enzymatic selectivity is a key characteristic of the lyngbyastatin class of compounds and is more pronounced than their selectivity between different cancer cell lines. researchgate.netresearchgate.net The ability of cancer cells to grow uncontrollably is a primary distinction from normal cells, which respond to signals to stop dividing. cancercenter.com

Antimicrobial and Antifungal Evaluations

While many secondary metabolites isolated from the genus Lyngbya have been reported to possess antibacterial and antifungal properties, specific data on the antimicrobial or antifungal activity of the purified compound this compound are not extensively documented in the scientific literature. researchgate.netontosight.aijmaterenvironsci.comnih.govresearchgate.net Crude extracts from various Lyngbya species have shown activity against pathogenic bacteria and fungi, but this activity cannot be directly attributed to this compound without specific testing. jmaterenvironsci.comnih.govchemmethod.comnih.gov

Anti-inflammatory Properties

The primary anti-inflammatory potential of this compound stems from its potent inhibitory activity against elastase, particularly human neutrophil elastase (HNE). researchgate.netnih.gov HNE is a serine protease released by neutrophils during an inflammatory response. nih.govnih.gov Excessive or unregulated activity of HNE is a key factor in the tissue damage and chronic inflammation associated with several diseases. researchgate.netnih.govnih.gov By potently inhibiting elastase, this compound can interfere with this pathological process, thereby exhibiting anti-inflammatory effects. The lyngbyastatin class of compounds are among the more potent small molecule inhibitors of elastase discovered. nih.gov

Activity in Model Systems for Specific Diseases (e.g., Pulmonary Diseases)

The strong and selective inhibition of elastase by this compound makes it a compound of significant interest for diseases where elastase overactivity is a major contributor to pathology, such as in certain pulmonary diseases. researchgate.net Chronic obstructive pulmonary disease (COPD), cystic fibrosis, and adult respiratory distress syndrome are inflammatory conditions characterized by a protease-antiprotease imbalance where HNE plays a crucial role. researchgate.netnih.govnih.govmdpi.com

While direct studies on this compound in specific disease models are limited, research on the closely related analogue, Lyngbyastatin 7, provides a strong rationale for its potential. Lyngbyastatin 7 has been shown in vitro to protect bronchial epithelial cells from elastase-induced damage and to suppress the expression of pro-inflammatory cytokines triggered by elastase. Its performance in these assays was superior to sivelestat (B1662846), a drug approved for targeting elastase. mdpi.com Given the structural and functional similarities, this compound is presumed to have similar potential in mitigating elastase-mediated pathologies in pulmonary diseases. mdpi.com

Advanced Chemical Biology Investigations of Lyngbyastatin 6

Chemical Probes and Activity-Based Profiling

Activity-based protein profiling (ABPP) is a powerful chemical proteomics strategy used to monitor the functional state of enzymes within complex biological systems. This technique relies on activity-based probes (ABPs), which are small molecules designed to covalently and irreversibly bind to the active site of a specific enzyme or enzyme family. A typical ABP consists of three key components: a recognition element (or binding group) that directs the probe to the target enzyme, a reactive group (or "warhead") that forms a covalent bond with a catalytic residue in the active site, and a reporter tag (e.g., a fluorophore or biotin) for visualization or enrichment.

Lyngbyastatin 6, with its high affinity and selectivity for serine proteases like elastase, is an ideal scaffold for the design of ABPs. tandfonline.comresearchgate.net The core structure of this compound serves as the recognition element, guiding the probe to the active site of target proteases. For an ABP based on this compound, a reactive electrophilic warhead could be incorporated into the structure. This warhead would be designed to react specifically with the catalytic serine residue found in the active site of serine proteases.

While specific ABPs derived directly from this compound are not yet extensively documented in the literature, the strategy has been successfully applied to other protease inhibitors. The development of such a probe would involve synthesizing a this compound analog containing a suitable warhead, such as a fluorophosphonate or a vinyl sulfone, and a reporter tag. This would enable researchers to:

Visualize active enzymes: Using a fluorescently tagged this compound probe, researchers could visualize the location and activity of target proteases within cells or tissues.

Identify new targets: A biotin-tagged probe would allow for the affinity purification and subsequent identification of probe-labeled proteins via mass spectrometry, potentially uncovering novel enzyme targets of the lyngbyastatin scaffold.

Screen for inhibitors: In a competitive ABPP experiment, the displacement of a this compound-based probe from its target enzyme can be used to screen for and quantify the potency of new small-molecule inhibitors.

Modulating Physico-Chemical Properties for Enhanced Research Tools

The utility of a natural product as a research tool is often dependent on its physico-chemical properties, such as solubility, stability, and cell permeability. While potent, natural isolates like this compound may not possess optimal characteristics for all experimental applications. Therefore, medicinal chemists often seek to modulate these properties through targeted synthetic modifications.

Extensive research on the closely related analog, Lyngbyastatin 7, provides a clear blueprint for these strategies. nih.govrsc.org The total synthesis of Lyngbyastatin 7 enabled the creation of a focused library of analogs to study structure-activity relationships (SAR) and improve its drug-like properties. nih.govacs.org This work highlighted the critical role of the pendant side chain in modulating both potency and physical characteristics. nih.gov

Key strategies applicable to enhancing this compound as a research tool include:

Side Chain Modification: Researchers have systematically altered the pendant side chain of Lyngbyastatin 7 to tune its properties. This includes changing the length of the terminal lipid chain, replacing amide groups with other polar functionalities, and adding hydrophilicity- or lipophilicity-modulating groups at the terminus. nih.gov These changes can significantly impact aqueous solubility and membrane permeability, which are crucial for cellular assays.

Improving Stability: Studies have shown that analogs like Lyngbyastatin 7 possess favorable stability in serum and when exposed to liver microsomes, which is a promising feature for in vivo research tools. nih.gov Modifications can be designed to further enhance this stability.

Defining the Pharmacophore: By synthesizing simplified analogs, researchers have worked to define the minimal structural requirements for elastase inhibition. nih.gov This research revealed that the 3-amino-6-hydroxy-2-piperidone (Ahp) and 2-amino-2-butenoic acid (Abu) moieties, while important, are not the sole determinants of activity; the side chain also plays an essential role. nih.govnih.gov

The table below summarizes the inhibitory activities of this compound and its naturally occurring analogs against porcine pancreatic elastase (PPE), demonstrating the high potency of this structural class.

CompoundIC₅₀ (nM) for Porcine Pancreatic Elastase
Lyngbyastatin 53.2 tandfonline.com
This compound 3.3 tandfonline.com
Lyngbyastatin 747.3 nih.gov
Lyngbyastatin 8123 nih.gov
Lyngbyastatin 9210 nih.gov
Lyngbyastatin 10120 nih.gov
Somamide B10 nih.gov

Bioconjugation Strategies for Target Engagement Studies

Bioconjugation is the process of chemically linking a molecule, such as this compound, to a larger biomolecule, like an antibody or a fluorescent protein. This strategy is central to modern chemical biology for creating highly specific probes to study target engagement in a cellular context. nih.gov Target engagement assays confirm that a compound physically interacts with its intended target inside living cells, a critical step in validating a mechanism of action. rsc.org

The structure of this compound contains several potential "handles" for bioconjugation, such as hydroxyl groups on the Ahp and homotyrosine residues. researchgate.net These sites can be used for the attachment of linkers connected to reporter molecules. The development of antibody-drug conjugates (ADCs) using potent cytotoxins from marine cyanobacteria, such as dolastatins, provides a well-established precedent. rsc.orgnih.gov In this approach, a highly potent compound is conjugated to a monoclonal antibody that specifically recognizes a protein on the surface of a target cell (e.g., a cancer cell).

For this compound, bioconjugation could be employed in several ways for advanced target engagement studies:

Fluorescent Conjugates: Linking this compound to a fluorescent dye would allow for direct visualization of its binding to target proteases in living cells using advanced microscopy techniques.

Affinity-Based Probes: Conjugation to biotin (B1667282) would enable pull-down experiments to confirm binding to known targets and to identify potential off-target interactions within the cellular proteome.

Targeted Delivery: While this compound is primarily an elastase inhibitor and not a potent cytotoxin, the principle of ADC-like targeting could be adapted. For instance, conjugating it to a molecule that targets a specific cell type or subcellular compartment could be used to study the role of elastase in highly localized environments.

The successful total synthesis and analog development for related compounds like Lyngbyastatin 7 have paved the way for these sophisticated chemical biology applications, providing the necessary synthetic access and understanding of the molecule's structural requirements for activity. nih.govrsc.org

Future Research Directions and Translational Perspectives

Elucidating Undiscovered Biological Activities

While Lyngbyastatin 6 is a known inhibitor of serine proteases like elastase and chymotrypsin, its full range of biological activities remains to be explored. mdpi.commdpi.comresearchgate.net Future research should focus on screening this compound against a broader array of biological targets. Given that many marine natural products exhibit diverse bioactivities, it is plausible that this compound possesses additional therapeutic properties. mdpi.comencyclopedia.pub For instance, investigating its potential as an antimicrobial, anti-inflammatory, or antiviral agent could unveil new applications. mdpi.com Furthermore, exploring its effects on other enzyme classes beyond proteases may reveal novel mechanisms and therapeutic avenues.

Exploration of Novel Synthetic Routes

The natural abundance of this compound is often insufficient for extensive research and potential clinical development. nih.gov Therefore, the development of efficient and scalable total synthesis routes is a critical area of future research. nih.gov A successful total synthesis would not only provide a sustainable supply of the compound but also open doors for the creation of diverse analogues. nih.govnih.gov Researchers are exploring convergent strategies that allow for the late-stage attachment of the side chain to the macrocyclic core, which could facilitate the rapid generation of a library of related compounds. nih.govnih.gov Overcoming challenges in the synthesis of its unique amino acid components, such as the 3-amino-6-hydroxy-2-piperidone (Ahp) moiety, is a key focus. nih.govnih.gov

Further Comprehensive SAR-Driven Design of Analogues

Structure-activity relationship (SAR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of this compound. Future research will involve the systematic modification of different parts of the molecule to understand their contribution to its biological activity. nih.gov Key areas for modification include:

The Pendant Side Chain: Altering the length and functional groups of the side chain can impact the molecule's interaction with its target enzymes. nih.gov

The Macrocyclic Core: Modifications to the amino acid residues within the cyclic structure can influence its conformation and binding affinity. nih.gov

The Ahp and Abu Moieties: These units are considered essential for elastase inhibition, and further exploration of their structural requirements is warranted. nih.gov

By creating and testing a focused library of analogues, researchers aim to develop compounds with improved therapeutic profiles. nih.gov

In-depth Mechanistic Studies at the Molecular and Cellular Level

A deeper understanding of how this compound exerts its effects at the molecular and cellular levels is paramount for its translation into a therapeutic agent. nih.gov Future research should focus on:

Target Identification and Validation: While elastase is a known target, identifying other potential interacting proteins will provide a more comprehensive picture of its mechanism of action. nih.govpnas.org

Binding Site Characterization: High-resolution structural studies, such as X-ray crystallography or cryo-electron microscopy, of this compound bound to its target enzymes will reveal the precise molecular interactions. pnas.org

These in-depth mechanistic studies will be crucial for identifying potential biomarkers for efficacy and for designing rational combination therapies. nih.gov

Potential for Combination Research with Other Therapeutic Agents

Exploring the synergistic potential of this compound with other therapeutic agents is a promising avenue for future research. Combining this compound with existing drugs could enhance therapeutic efficacy, overcome drug resistance, or reduce side effects. For example, in the context of cancer, combining this compound with chemotherapeutic agents or targeted therapies could lead to improved outcomes. nih.gov Investigating its potential to sensitize cancer cells to other treatments is a key area of interest. rsc.org Such combination studies could expand the therapeutic applications of this compound and its analogues. nih.gov

Q & A

Q. How do researchers reconcile discrepancies between computational predictions and empirical binding data for this compound?

  • Answer : Re-evaluate force fields (e.g., AMBER vs. CHARMM) and solvation models. Validate docking poses with hydrogen-deuterium exchange mass spectrometry (HDX-MS) .

Future Directions

  • Priority 1 : Develop isotope-labeled analogs for real-time tracking in metabolic studies.
  • Priority 2 : Establish a centralized database for this compound’s spectral fingerprints to reduce replication barriers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.